1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dihydroisoindole core, a phenylpropyl side chain, and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the dihydroisoindole core, the introduction of the phenylpropyl side chain, and the attachment of the pyridinyl group. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. Key considerations in industrial production include the availability of raw materials, scalability of the synthetic routes, and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide include other dihydroisoindole derivatives, phenylpropyl-substituted compounds, and pyridinyl-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(3-phenylpropyl)-N-pyridin-3-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(25-18-9-4-12-24-15-18)17-10-11-19-20(14-17)23(29)26(22(19)28)13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,25,27) |
InChI Key |
SJXAOFXZWFXTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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